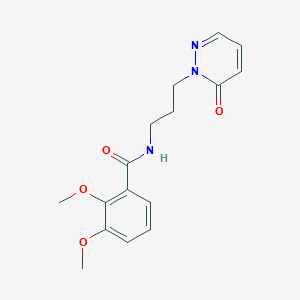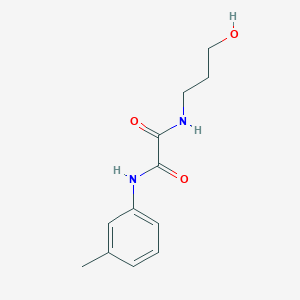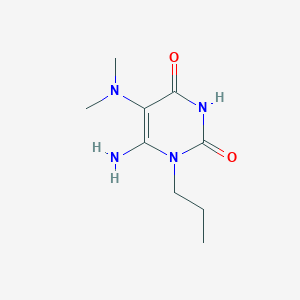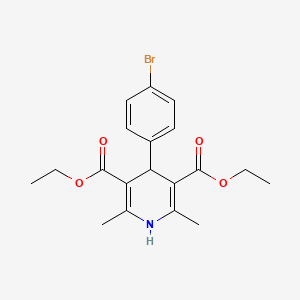
2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been studied for its potential therapeutic effects on various diseases.
Applications De Recherche Scientifique
Antioxidant Capacity and Reaction Pathways
Studies have elucidated the mechanisms underlying the antioxidant capacity of compounds with complex structures, including those related to benzamide derivatives. One example involves the ABTS/PP decolorization assay, which is used to assess the antioxidant capacity of various substances, including phenolic compounds. This review explains the reaction pathways involved in the assay, highlighting the formation of coupling adducts and oxidative degradation products. It points out the specificity and relevance of these reactions for certain antioxidants, suggesting a nuanced understanding of how similar compounds might interact with radicals (Ilyasov et al., 2020).
Synthetic Applications and Biological Activities
Research into benzoxazines, a class of compounds related to the query compound, has revealed their versatility in synthesis and broad spectrum of biological activities. Benzoxazine derivatives have been noted for their anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer activities. This review underscores the importance of the benzoxazine scaffold in medicinal chemistry, suggesting that derivatives of the query compound could potentially exhibit similar pharmacological properties (Tang et al., 2022).
Mechanisms of β-O-4 Bond Cleavage
In the context of lignin degradation, research has focused on the mechanisms of β-O-4 bond cleavage, a reaction relevant to the structural modification of complex organic compounds, including those related to the query compound. The review discusses different reaction mechanisms involved in the acidolysis of lignin model compounds, providing insights into the chemical behavior of benzene ring-containing compounds under various conditions (Yokoyama, 2015).
Development of New Therapeutics
The development of new therapeutics, such as Macozinone for tuberculosis treatment, highlights the process of discovering and optimizing compounds with specific biological targets. This review outlines the journey of Macozinone from its discovery through clinical trials, emphasizing the importance of structural optimization in developing effective drugs. The targeted approach and optimization strategies discussed could be relevant for modifying and enhancing the biological activities of compounds structurally related to the query compound (Makarov & Mikušová, 2020).
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-13-7-3-6-12(15(13)23-2)16(21)17-9-5-11-19-14(20)8-4-10-18-19/h3-4,6-8,10H,5,9,11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSPWPUYLCRHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)

![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)
![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)


![4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide](/img/structure/B2588632.png)


